molecular formula C6H12FNO2S B12861218 4-Methylpiperidine-1-sulfonyl fluoride

4-Methylpiperidine-1-sulfonyl fluoride

Cat. No.: B12861218
M. Wt: 181.23 g/mol
InChI Key: OPUQOSBFYLLXHW-UHFFFAOYSA-N
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Description

Contextual Significance of Sulfonyl Fluorides in Modern Organic Synthesis

Sulfonyl fluorides have become crucial intermediates and building blocks in organic synthesis, materials science, and drug discovery. thieme-connect.comdntb.gov.ua Their prominence is largely due to a unique balance between chemical stability and potential reactivity. thieme-connect.comnih.gov Unlike the more reactive sulfonyl chlorides, sulfonyl fluorides exhibit remarkable resistance to hydrolysis under physiological conditions, a feature that makes them highly attractive for applications in chemical biology. researchgate.net

The resurgence of interest in this functional group was significantly propelled by the development of Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) chemistry, introduced as a next-generation set of "click" reactions. thieme-connect.comresearchgate.netresearchgate.netnih.gov SuFEx provides a reliable method for rapidly assembling functional molecules, finding applications in nearly all areas of modern chemistry. acs.org

In chemical biology and medicinal chemistry, sulfonyl fluorides are recognized as effective "warheads" for the covalent modification of proteins. researchgate.netacs.org They can covalently react with the nucleophilic side chains of several amino acid residues, including serine, threonine, lysine, and tyrosine, making them powerful tools for creating irreversible inhibitors and activity-based probes. nih.govccspublishing.org.cn Beyond their use as biological probes, sulfonyl fluorides are versatile precursors for synthesizing a variety of sulfur-containing compounds, such as sulfonamides and sulfonate esters. ccspublishing.org.cn The growing importance of this moiety has spurred the development of novel and more environmentally friendly synthetic methods, including electrochemical approaches and protocols using sulfuryl fluoride (SO₂F₂) gas. nih.govresearchgate.netccspublishing.org.cnsciencedaily.com

Application AreaDescriptionKey Advantage
Click Chemistry (SuFEx)Serves as a key hub for Sulfur(VI) Fluoride Exchange reactions, enabling modular and reliable molecular assembly. thieme-connect.comresearchgate.netHigh selectivity and yield under specific activation conditions. thieme-connect.com
Chemical BiologyUsed as covalent probes to label and identify active enzymes within complex biological systems. nih.govnih.govAbility to covalently modify multiple nucleophilic amino acid residues (e.g., Lys, Tyr, Ser). nih.gov
Drug DiscoveryFunctions as an electrophilic "warhead" in the design of targeted covalent inhibitors for enzymes like serine proteases. researchgate.netacs.orgHigh stability in aqueous environments combined with targeted reactivity. researchgate.net
Organic SynthesisActs as a stable precursor for the synthesis of sulfonamides, sulfonate esters, and other sulfonyl-containing molecules. ccspublishing.org.cnGreater stability and often better functional group tolerance compared to sulfonyl chlorides. nih.gov

Role of Piperidine (B6355638) Derivatives in Chemical Design

The piperidine ring, a six-membered nitrogen-containing heterocycle, is a cornerstone of pharmaceutical design. researchgate.netnih.gov It is one of the most prevalent heterocyclic scaffolds found in drugs approved by the U.S. Food and Drug Administration (FDA) and is present in over seventy commercialized pharmaceuticals. nih.govresearchgate.net

Piperidine derivatives exhibit a vast spectrum of pharmacological activities, including anticancer, antiviral, anti-inflammatory, analgesic, antipsychotic, and anti-Alzheimer's properties. researchgate.netijnrd.orgencyclopedia.pub This versatility stems from the structural and physicochemical properties of the piperidine ring. It can function directly as a pharmacophore, interacting with the active sites of enzymes and receptors, or serve as a flexible building block to orient other functional groups and achieve the desired conformation and properties for a drug candidate. mdpi.com The widespread success of this scaffold ensures that the development of synthetic methods for substituted piperidines remains an important objective in modern organic chemistry. nih.gov

Drug NameTherapeutic ClassSignificance of Piperidine Moiety
DonepezilAlzheimer's Disease TreatmentThe benzyl-piperidine residue interacts with the catalytic binding site of acetylcholinesterase. nih.govmdpi.com
FentanylOpioid AnalgesicThe piperidine core is a key structural feature for affinity to opioid receptors. encyclopedia.pub
HaloperidolAntipsychoticA classic example of a piperidine-containing drug used for treating schizophrenia. encyclopedia.pub
VogliboseAnti-diabeticA piperidine derivative that functions as an alpha-glucosidase inhibitor. ijnrd.org

Scope and Research Focus on 4-Methylpiperidine-1-sulfonyl Fluoride and Related Analogues

This compound integrates the reactive potential of the sulfonyl fluoride "warhead" with the proven pharmaceutical relevance of the piperidine scaffold. While specific published research on this exact molecule is not extensive, its structure points toward a clear research trajectory in chemical biology and medicinal chemistry.

The primary research focus for this compound is its potential application as a selective covalent probe or inhibitor. nih.govnih.gov The sulfonyl fluoride group provides the capacity for covalent bond formation with target proteins, while the 4-methylpiperidine (B120128) moiety serves as the recognition element, guiding the molecule to specific binding sites. The methyl group's position on the piperidine ring is not trivial; substitutions on this ring are known to significantly influence pharmacological activity. ijnrd.org

Future research on analogues of this compound would likely proceed via the synthesis and evaluation of a chemical library to establish structure-activity relationships (SAR). This would involve:

Altering the position or nature of substituents on the piperidine ring to optimize binding affinity and selectivity.

Replacing the piperidine ring with other saturated heterocyclic systems to explore different conformational constraints.

Lengthening or shortening the linker between the recognition motif and the reactive group.

The ultimate goal of such research would be the development of highly selective chemical tools to study protein function or to serve as leads for novel covalent drugs, potentially targeting enzyme classes like serine proteases that are known to be reactive toward sulfonyl fluorides. nih.gov

PropertyValueSource
Molecular FormulaC₆H₁₂FNO₂SCalculated
Molecular Weight179.23 g/molCalculated
IUPAC NameThis compound-
Physical FormPredicted to be a liquid or low-melting solidInference from analogue 4-Methylpiperidine-1-sulfonyl chloride sigmaaldrich.com
Note: Physical and chemical properties are computed or inferred and await experimental verification.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H12FNO2S

Molecular Weight

181.23 g/mol

IUPAC Name

4-methylpiperidine-1-sulfonyl fluoride

InChI

InChI=1S/C6H12FNO2S/c1-6-2-4-8(5-3-6)11(7,9)10/h6H,2-5H2,1H3

InChI Key

OPUQOSBFYLLXHW-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)F

Origin of Product

United States

Ii. Synthetic Methodologies for 4 Methylpiperidine 1 Sulfonyl Fluoride and Analogues

Direct Synthesis Approaches to Sulfonyl Fluorides

Direct methods for introducing the sulfonyl fluoride (B91410) moiety often involve the transformation of a sulfur-containing functional group. These approaches are foundational in synthetic organic chemistry.

Halogen Exchange from Sulfonyl Chlorides

The conversion of sulfonyl chlorides to sulfonyl fluorides via halogen exchange is a classical and widely used method. researchgate.netacs.org This approach benefits from the common availability of sulfonyl chlorides, which can often be prepared from the corresponding amines. The reaction typically involves treating the sulfonyl chloride with a fluoride salt.

For instance, the synthesis of heteroaromatic sulfonyl fluorides can be achieved from the corresponding thiols by an initial oxidative chlorination to form the sulfonyl chloride in situ, which is then subjected to a fluoride-chloride exchange. ccspublishing.org.cn A similar two-step, one-pot procedure can be envisioned for 4-methylpiperidine (B120128), starting from 4-methylpiperidine itself. The amine would first react with sulfuryl chloride to form the N-sulfonyl chloride, which would then be treated with a fluoride source like potassium fluoride (KF) or potassium bifluoride (KHF₂). ccspublishing.org.cn

General Reaction Scheme: R₂NH + SO₂Cl₂ → R₂NSO₂Cl + HCl R₂NSO₂Cl + KF → R₂NSO₂F + KCl

While specific conditions for 4-methylpiperidine-1-sulfonyl chloride are not detailed, the general principle is well-established for a variety of amines.

Deoxyfluorination of Sulfonic Acids and Salts

Another important pathway to sulfonyl fluorides is the deoxyfluorination of sulfonic acids or their salts. nih.gov This method avoids the often-unstable sulfonyl chloride intermediate. Recent advancements have introduced milder and more efficient reagents for this transformation.

Two complementary strategies have been demonstrated for the synthesis of both aryl and alkyl sulfonyl fluorides from their corresponding sulfonic acids. acs.orgnih.gov One method employs thionyl fluoride (SOF₂) for the conversion of sulfonic acid sodium salts, affording high yields. acs.orgacs.org A second, complementary method uses the bench-stable solid Xtalfluor-E®, which allows for the conversion of both sulfonic acids and their salts under mild conditions. acs.orgnih.gov

The synthesis of sulfonyl fluorides from sulfonic acids can also be achieved in a one-pot, two-step process using cyanuric chloride as a chlorinating agent, followed by treatment with KHF₂. mdpi.com

Table 1: Deoxyfluorination of Sulfonic Acids and Salts

Starting Material Reagent Conditions Product Yield (%) Reference
Sodium 4-methylbenzenesulfonate SOF₂, BF₃·OEt₂ DMF, 130 °C, 1 h 4-Methylbenzenesulfonyl fluoride 99 acs.org
4-Methylbenzenesulfonic acid Xtalfluor-E® MeCN, 60 °C 4-Methylbenzenesulfonyl fluoride 94 acs.org
Sodium 4-methylbenzenesulfonate Cyanuric chloride, TBAB, then KHF₂ MeCN, 60 °C, 12 h, then rt, 12 h 4-Methylbenzenesulfonyl fluoride Not specified mdpi.com

This table presents data for analogous aryl sulfonic acids, as specific data for 4-methylpiperidine-1-sulfonic acid was not found.

Conversion from Sulfonamides

The direct conversion of sulfonamides to sulfonyl fluorides represents a highly valuable and atom-economical approach, particularly for late-stage functionalization of complex molecules. A notable method involves the activation of primary or secondary sulfonamides with a pyrylium (B1242799) salt, Pyry-BF₄, in the presence of magnesium chloride (MgCl₂) to form the sulfonyl chloride in situ. d-nb.inforesearchgate.net Subsequent treatment with potassium fluoride (KF) furnishes the desired sulfonyl fluoride. d-nb.inforesearchgate.net

This method has been successfully applied to a wide range of sulfonamides, including a cyclic secondary sulfonamide, demonstrating its potential applicability for the synthesis of 4-methylpiperidine-1-sulfonyl fluoride from the corresponding sulfonamide. d-nb.info The reaction conditions are generally mild, and the high chemoselectivity of the pyrylium reagent allows for the tolerance of various functional groups. mdpi.comd-nb.info

Table 2: Synthesis of Sulfonyl Fluorides from Sulfonamides

Sulfonamide Substrate Reagents Conditions Product Yield (%) Reference
Benzenesulfonamide Pyry-BF₄, MgCl₂, KF MeCN, 60 °C, 2 h Benzenesulfonyl fluoride 85 d-nb.info
N-Butylbenzenesulfonamide Pyry-BF₄, MgCl₂, KF MeCN, 60 °C, 2 h Benzenesulfonyl fluoride 81 d-nb.info
Hydrochlorothiazide Pyry-BF₄, MgCl₂, KF tBuOH, then MeCN/H₂O Corresponding disulfonyl fluoride 43 d-nb.inforesearchgate.net

This table showcases the versatility of the pyrylium-mediated conversion, including its application to a cyclic secondary sulfonamide.

Oxidative Fluorination of Thiols and Disulfides

The synthesis of sulfonyl fluorides can also be achieved through the oxidative fluorination of thiols or disulfides. This method is particularly useful for preparing heteroaromatic sulfonyl fluorides. ccspublishing.org.cn A common procedure involves the oxidative chlorination of a thiol with an agent like sodium hypochlorite (B82951) to generate a sulfonyl chloride intermediate, which is then converted to the sulfonyl fluoride by halide exchange. mdpi.com

More recently, an electrochemical approach has been developed for the oxidative coupling of thiols and potassium fluoride, providing a mild and environmentally friendly route to sulfonyl fluorides. acs.org This method avoids the use of harsh oxidants. Another green chemistry approach involves the reaction of thiols or disulfides with SHC5® and potassium fluoride, yielding only non-toxic salts as byproducts.

Decarboxylative Fluorosulfonylation from Carboxylic Acids

In recent years, decarboxylative functionalization has emerged as a powerful tool in organic synthesis. Methods for the direct conversion of carboxylic acids to sulfonyl fluorides have been developed, offering a novel entry point to this class of compounds from readily available starting materials. rsc.org

Copper-catalyzed and photocatalytic methods have been reported for the decarboxylative fluorosulfonylation of aliphatic carboxylic acids. rsc.orgnih.gov These reactions typically involve the generation of an alkyl radical from the carboxylic acid, which is then trapped by a sulfur dioxide surrogate and a fluorine source. While this method has not been specifically reported for the direct formation of an N-SO₂F bond from an amino acid, it represents a state-of-the-art strategy for generating sulfonyl fluorides from carboxylic acid precursors.

Radical-Mediated Synthesis of Sulfonyl Fluorides

Radical-based reactions have opened new avenues for the synthesis of sulfonyl fluorides, often under mild conditions and with high functional group tolerance. rsc.org These methods typically involve the generation of a fluorosulfonyl radical (•SO₂F) or the reaction of an organic radical with a source of the fluorosulfonyl group. nih.gov

Recent strategies include the radical fluorosulfonylation of unsaturated hydrocarbons using air-stable crystalline benzimidazolium fluorosulfonate salts as radical precursors under photocatalytic conditions. nih.gov Another approach involves the visible-light-mediated fluorosulfonylation of thianthrenium salts. tandfonline.com These radical methods provide powerful tools for the construction of complex sulfonyl fluoride-containing molecules and could potentially be adapted for the synthesis of N-sulfonyl fluorides.

Photoredox Catalysis Approaches

Visible-light photoredox catalysis has emerged as a powerful tool for generating radical intermediates under mild conditions, enabling the construction of complex molecules like aliphatic sulfonyl fluorides. nih.govrsc.orgresearchgate.net A notable strategy is the three-component aminofluorosulfonylation of unactivated olefins. nih.govrsc.org This method merges photoredox-catalyzed proton-coupled electron transfer (PCET) with radical relay processes to afford various aliphatic sulfonyl fluorides, particularly those containing privileged 5-membered heterocyclic cores. nih.govrsc.orgresearchgate.net The process typically uses a photocatalyst, such as an iridium complex, to activate the starting materials, with 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct (DABSO) serving as the sulfur dioxide source and N-fluorobenzenesulfonimide (NFSI) as the fluorine source. nih.govrsc.org Mechanistic studies indicate the involvement of amidyl, alkyl, and sulfonyl radicals in this transformation. nih.govrsc.org

Another photoredox-catalyzed approach involves the generation of alkyl radicals from readily available starting materials like alkyl bromides, alcohols, or carboxylic acids (via N-hydroxyphthalimide esters). organic-chemistry.orgnih.gov These radicals can then be trapped by a sulfur dioxide surrogate and a fluorine source to yield the desired alkyl sulfonyl fluorides. organic-chemistry.orgnih.gov This mild and scalable method has even been adapted for continuous flow chemistry, highlighting its practical utility. organic-chemistry.org

Method Starting Materials Key Reagents Products Catalyst Ref.
AminofluorosulfonylationUnactivated Olefins, AmidesDABSO, NFSIAliphatic sulfonyl fluorides with heterocyclic coresIridium photocatalyst nih.gov, rsc.org
Decarboxylative FluorosulfonylationN-hydroxyphthalimide (NHPI) estersVinyl sulfonyl fluoride (VSF)Aliphatic sulfonyl fluorides- nih.gov
Radical-mediated Alkyl SulfonylationAlkyl halidesVinyl sulfonyl fluoride (VSF), Hantzsch esterAliphatic sulfonyl fluoridesMn₂(CO)₁₀ nih.gov

Electrochemical Strategies

Electrochemistry offers a green and efficient alternative for synthesizing sulfonyl fluorides, often avoiding the need for harsh oxidants or catalysts. nih.govnih.govrsc.org A prominent electrochemical method involves the oxidative coupling of thiols or disulfides with a fluoride source. nih.govnih.govacs.org This approach is environmentally benign, utilizing widely available starting materials and an inexpensive fluoride source like potassium fluoride (KF). nih.govnih.gov The reaction proceeds under mild conditions with a broad substrate scope, accommodating alkyl, benzyl, aryl, and heteroaryl thiols or disulfides. nih.gov

Recent reviews highlight a range of electrochemical transformations for sulfonyl fluoride synthesis, including the anodic oxidation of sulfinic salts and sulfonyl hydrazides. rsc.org For instance, sulfonyl hydrazides can be converted to the corresponding sulfonyl fluorides using triethylamine (B128534) trihydrofluoride (Et₃N·3HF) as a cost-effective fluoride source, which is an improvement over methods requiring more expensive reagents like Selectfluor. rsc.org

Method Starting Materials Fluoride Source Key Features Ref.
Oxidative CouplingThiols, DisulfidesPotassium Fluoride (KF)Mild, environmentally benign, no additional oxidants required nih.gov, nih.gov, acs.org
Oxidation of Sulfonyl HydrazidesSulfonyl hydrazidesEt₃N·3HFAvoids expensive fluorinating agents rsc.org
Oxidation of Sulfinic SaltsSulfinic saltsEt₃N·3HFProvides an alternative route from sulfinate intermediates rsc.org

Radical Generation and Sulfur Dioxide Capture

The insertion of sulfur dioxide via a radical process is an efficient and versatile strategy for creating sulfonyl compounds. rsc.org This approach generally involves the generation of a carbon-centered radical (aryl, vinyl, or alkyl) which is then trapped by a sulfur dioxide source, such as DABSO, to form a sulfonyl radical intermediate. rsc.orgacs.org This intermediate can be further functionalized, for example, by trapping with a fluorine source to yield a sulfonyl fluoride. organic-chemistry.org

The generation of the fluorosulfonyl radical (·SO₂F) itself is another key strategy. researchgate.netspringernature.com While challenging due to the high bond dissociation energy of the S(VI)-F bond in sulfuryl fluoride (SO₂F₂), methods have been developed to generate this radical from precursors like sulfuryl chlorofluoride (SO₂ClF) or specialized benzimidazolium fluorosulfonate salts. nih.govresearchgate.netspringernature.com These redox-active reagents enable the radical fluorosulfonylation of unsaturated hydrocarbons under photoredox conditions, providing a direct route to diverse sulfonyl fluoride compounds. researchgate.net

Metal-Catalyzed Synthetic Routes

Transition metal catalysis remains a cornerstone of modern organic synthesis, providing powerful methods for constructing both the piperidine (B6355638) scaffold and the sulfonyl fluoride functional group.

Palladium-Catalyzed Reactions

Palladium catalysis is particularly effective for the synthesis of aryl and alkenyl sulfonyl fluorides. nih.govrsc.orgnih.gov A widely used one-pot method involves the palladium-catalyzed sulfonylation of aryl or heteroaryl bromides with DABSO as the SO₂ source, followed by in situ fluorination of the resulting sulfinate intermediate with an electrophilic fluorine source like NFSI. nih.govrsc.orgscispace.com This transformation exhibits excellent functional group tolerance, making it suitable for the late-stage functionalization of complex molecules. nih.govrsc.org

The scope of palladium catalysis also extends to alkenyl systems. Cyclic alkenylsulfonyl fluorides can be efficiently prepared from the corresponding alkenyl triflates using a similar palladium-catalyzed sulfur dioxide insertion and subsequent fluorination. nih.gov Furthermore, aryl thianthrenium salts have been utilized as substrates in palladium-catalyzed fluorosulfonylation reactions, using sodium dithionite (B78146) (Na₂S₂O₄) as the sulfonyl source. rsc.org

Catalyst System Substrates SO₂ Source Fluorine Source Key Features Ref.
PdCl₂(AmPhos)₂Aryl/Heteroaryl BromidesDABSONFSIOne-pot, excellent functional group tolerance nih.gov, rsc.org, scispace.com
Palladium CatalystAlkenyl TriflatesDABSOElectrophilic F⁺Synthesis of cyclic alkenylsulfonyl fluorides nih.gov
Palladium CatalystAryl Thianthrenium SaltsNa₂S₂O₄NFSIUtilizes aryl thianthrenium salts as radical precursors rsc.org

Copper-Catalyzed Processes

Copper-catalyzed reactions provide a complementary and often more economical approach to sulfonyl fluoride synthesis. A general and practical method involves the copper-catalyzed fluorosulfonylation of arenediazonium salts. organic-chemistry.orgacs.org This reaction uses DABSO as the SO₂ source and potassium bifluoride (KHF₂) as the fluorine source, proceeding smoothly without the need for an external oxidant. acs.org

Copper catalysis is also employed in the synthesis of piperidine rings. For example, copper-catalyzed intramolecular C-H amination of N-fluoride amides can produce pyrrolidines and piperidines through a proposed Cu(I)/Cu(II) catalytic cycle. acs.org Additionally, copper has been used to mediate C-H sulfonylation reactions, where a transient directing group formed in situ from an aldehyde and an amino acid guides the regioselective installation of a sulfonyl group. nih.gov While this latter method produces sulfones, it highlights the potential of copper catalysis in C-S bond formation, and related sulfinates can be converted to sulfonyl fluorides. acs.org

Reaction Type Substrates Key Reagents Product Type Ref.
FluorosulfonylationArenediazonium SaltsDABSO, KHF₂Arenesulfonyl fluorides organic-chemistry.org, acs.org
Intramolecular C-H AminationN-Fluoride AmidesCopper-pyrazolylborate complexPiperidines, Pyrrolidines acs.org
C-H SulfonylationBenzaldehydes, Sulfinate saltsCuF₂, β-alanineSulfonylated benzaldehydes nih.gov

Other Transition Metal Catalysis in Piperidine Derivative Synthesis

The synthesis of the piperidine ring, a core component of the target molecule, is frequently accomplished through the hydrogenation of pyridine (B92270) precursors. digitellinc.comnih.gov This transformation often relies on various transition metal catalysts, including ruthenium, rhodium, and iridium. nih.gov For instance, asymmetric hydrogenation of 2-substituted pyridinium (B92312) salts using an iridium(I) catalyst containing a P,N-ligand has been reported as a successful strategy. nih.gov Similarly, ruthenium(II) complexes have been used for the asymmetric hydrogenation of enamines derived from pyridine reduction. nih.gov

These hydrogenation reactions can be challenging, sometimes requiring harsh conditions like high pressure and temperature, or specialized equipment. rsc.org However, significant progress has been made in developing milder and more general methods. The choice of catalyst and ligand is crucial for achieving high stereoselectivity, which is essential in pharmaceutical applications. nih.gov

Stereoselective Synthesis of Piperidine Sulfonyl Fluoride Derivatives

The introduction of a methyl group at the C4 position of the piperidine ring and the subsequent formation of the N-sulfonyl fluoride presents a synthetic challenge that requires precise control of regioselectivity and stereoselectivity. While a direct, one-step stereoselective synthesis of this compound is not extensively documented, the principles of modern asymmetric synthesis offer a clear roadmap. The primary strategy involves the stereoselective functionalization of the piperidine ring, followed by the introduction of the sulfonyl fluoride moiety.

A powerful method for achieving site-selective and stereoselective functionalization of the piperidine ring is through rhodium-catalyzed C-H insertion reactions. nih.govnih.govresearchgate.net The regioselectivity of these reactions is highly dependent on the choice of both the dirhodium catalyst and the protecting group on the piperidine nitrogen. nih.govnih.gov For instance, to achieve functionalization at the C4 position, a sterically demanding protecting group on the nitrogen atom can be employed to block the more electronically favored C2 and C6 positions, thereby directing the catalyst to the C4 position. nih.gov

One potential stereoselective route to a precursor of this compound could involve the use of a chiral rhodium catalyst, such as Rh₂(S-2-Cl-5-BrTPCP)₄, in combination with an N-α-oxoarylacetyl-piperidine. nih.govnih.gov This combination has been shown to selectively promote C-H functionalization at the C4 position with high enantiocontrol. nih.gov The resulting 4-functionalized piperidine can then be further elaborated to introduce the methyl group and subsequently the sulfonyl fluoride.

The optimization of such a C4-functionalization is critical and involves screening various catalysts and protecting groups. Research has demonstrated that by strategically varying these components, the site of functionalization on the piperidine ring can be selectively targeted. nih.govnih.govthieme-connect.com

Table 1: Catalyst and Protecting Group Effects on Site-Selectivity of Piperidine C-H Functionalization nih.gov
Nitrogen Protecting GroupRhodium CatalystPrimary Functionalization SiteNotes
N-BocRh₂(R-TCPTAD)₄C2Electronically favored position
N-BrosylRh₂(R-TPPTTL)₄C2High diastereoselectivity
N-α-oxoarylacetylRh₂(S-2-Cl-5-BrTPCP)₄C4Steric hindrance at C2/C6 directs functionalization to C4

Following the stereoselective installation of a functional group at the C4 position, standard synthetic transformations can be employed to yield the 4-methyl derivative. The final step would be the introduction of the sulfonyl fluoride group. This is typically achieved by reacting the secondary amine of the 4-methylpiperidine with a sulfonylating agent in the presence of a fluoride source.

Green Chemistry Approaches in Sulfonyl Fluoride Synthesis

The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances in chemical synthesis. dovepress.com Traditional methods for synthesizing sulfonyl fluorides often involve harsh reagents and produce significant waste. eurekalert.org Recent advancements have focused on developing more environmentally benign protocols. sciencedaily.comasiaresearchnews.com

A significant development in green sulfonyl fluoride synthesis is the use of potassium fluoride (KF) as a safe and readily available fluorine source, replacing more hazardous reagents like sulfuryl fluoride (SO₂F₂) gas or potassium bifluoride (KHF₂). eurekalert.orgsciencedaily.comasiaresearchnews.com One innovative, eco-friendly method involves the reaction of thiols or disulfides with a combination of an oxidizing agent and potassium fluoride. eurekalert.orgsciencedaily.comasiaresearchnews.com This approach is advantageous as it starts from stable and accessible materials and generates non-toxic byproducts such as sodium and potassium salts. eurekalert.orgsciencedaily.com

Researchers have developed both one-pot and stepwise protocols for this transformation, accommodating a wide range of substrates, including those with aromatic, aliphatic, and heterocyclic groups. eurekalert.org The use of a novel reagent, SHC5®, in conjunction with potassium fluoride, has been shown to efficiently convert thiols and disulfides into their corresponding sulfonyl fluorides with minimal environmental impact. eurekalert.orgsciencedaily.comasiaresearchnews.com

Another key green chemistry strategy is the use of water as a reaction solvent. digitellinc.com While the nucleophilicity of fluoride ions is typically diminished in aqueous media, the use of surfactant-based catalytic systems can overcome this limitation. digitellinc.com This enables the fluorination of sulfonyl chlorides to produce sulfonyl fluorides in water, with conversions reaching up to 93%. digitellinc.com The optimization of reaction parameters such as surfactant type, temperature, and fluoride source concentration is crucial for the success of this method. digitellinc.com

Table 2: Overview of Green Synthesis Methods for Sulfonyl Fluorides
MethodKey ReagentsSolventKey AdvantagesReference
From Thiols/DisulfidesSHC5®, Potassium Fluoride (KF)Not specifiedUses stable starting materials, produces non-toxic salt byproducts, scalable. eurekalert.org, sciencedaily.com, asiaresearchnews.com
From Sulfonyl ChloridesPotassium Fluoride (KF), SurfactantWaterEnvironmentally benign solvent, high conversion rates. digitellinc.com

These green approaches not only offer safer and more sustainable routes to sulfonyl fluorides but are also often more cost-effective and scalable, making them highly attractive for industrial applications. eurekalert.orgasiaresearchnews.com The development of such methods is in line with the Sustainable Development Goals of the United Nations. eurekalert.org

Iv. Applications in Advanced Organic Synthesis and Chemical Biology

Building Blocks in Complex Molecule Synthesis

The 4-methylpiperidine (B120128) motif is recognized as a "privileged scaffold" in medicinal chemistry, frequently appearing in a wide array of biologically active compounds. This is attributed to its favorable physicochemical properties, including its three-dimensional structure which can enhance binding to biological targets, and its metabolic stability. As such, derivatives of 4-methylpiperidine are valuable building blocks in the synthesis of complex molecules, particularly in drug discovery.

4-Methylpiperidine-1-sulfonyl fluoride (B91410) serves as a key intermediate in the elaboration of this privileged scaffold. The sulfonyl fluoride group can be readily transformed into other functional groups, allowing for the introduction of diverse substituents and the construction of intricate molecular frameworks. For instance, the piperidine (B6355638) ring system is a core component of numerous pharmaceuticals, and the ability to functionalize it via the sulfonyl fluoride handle provides a strategic advantage in the synthesis of novel therapeutic agents.

The table below illustrates the prevalence of the 4-methylpiperidine core in various classes of bioactive molecules, highlighting its importance as a foundational building block.

Class of Bioactive MoleculeExample Compound Containing 4-MethylpiperidineTherapeutic Area
Opioid Receptor ModulatorsFentanyl analoguesAnalgesia
CCR5 AntagonistsVicrivirocHIV/AIDS
Thrombin InhibitorsArgatrobanAnticoagulation
Sigma Receptor Ligands1-[3-(4-chlorophenoxy)propyl]-4-methylpiperidineCNS Disorders

While direct examples of the use of 4-Methylpiperidine-1-sulfonyl fluoride in the total synthesis of complex natural products are not extensively documented, its utility as a precursor to more elaborate building blocks is evident. The straightforward introduction of the 4-methylpiperidine unit via this reagent, coupled with the versatile reactivity of the sulfonyl fluoride, makes it an attractive starting material for synthetic campaigns targeting novel chemical entities.

Design and Synthesis of Covalent Chemical Probes

The sulfonyl fluoride moiety is a prime example of a "warhead" for covalent chemical probes, which are indispensable tools for identifying and characterizing protein function. Unlike their non-covalent counterparts, covalent probes form a stable, irreversible bond with their protein target, enabling a range of applications from target identification to the elucidation of enzymatic mechanisms.

Sulfonyl fluorides exhibit a unique reactivity profile, being relatively stable in aqueous media but sufficiently electrophilic to react with nucleophilic amino acid residues within a protein's binding site. This includes not only the highly nucleophilic cysteine but also serine, threonine, tyrosine, lysine, and histidine. This broad reactivity spectrum significantly expands the scope of proteins that can be targeted. nih.govclaremont.edumdpi.com

The synthesis of covalent probes based on this compound involves coupling the sulfonyl fluoride-containing scaffold to a recognition element that directs the probe to a specific protein or class of proteins. The 4-methylpiperidine core can contribute to the binding affinity and selectivity of the probe.

General Synthesis of a 4-Methylpiperidine-based Covalent Probe:

A common synthetic route involves the initial preparation of this compound, which can then be elaborated. For example, a linker can be attached to the piperidine ring, followed by the introduction of a targeting moiety. The key transformation often involves the conversion of an aryl bromide to a benzyl sulfide, which is subsequently oxidized to the sulfonyl chloride and then converted to the sulfonyl fluoride using a fluoride source like potassium fluoride. nih.gov

The table below summarizes the key features of sulfonyl fluorides as warheads in covalent chemical probes.

FeatureDescription
Reactivity Reacts with a broad range of nucleophilic amino acid residues (Cys, Ser, Thr, Tyr, Lys, His). nih.gov
Stability Generally stable in aqueous buffers, minimizing off-target reactions.
Synthesis Readily incorporated into small molecules through established synthetic protocols. nih.gov
Applications Target identification, enzyme inhibition studies, activity-based protein profiling.

The incorporation of the 4-methylpiperidine scaffold can influence the pharmacokinetic properties of the resulting probe, potentially improving cell permeability and metabolic stability.

Linkers in Polymer Chemistry and Materials Science

The principles of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry have found applications in polymer science for the assembly of novel materials. The high efficiency and orthogonality of the SuFEx reaction make it an attractive tool for creating well-defined polymer architectures. The SVI-F bond's hydrolytic stability is a crucial feature, ensuring the integrity of the resulting polymer backbone under various conditions.

While specific examples detailing the use of this compound as a linker in polymer chemistry are not prevalent in the literature, its bifunctional nature—a reactive sulfonyl fluoride at one end and a modifiable piperidine ring at the other—suggests its potential in this area. The sulfonyl fluoride can participate in SuFEx reactions to form polysulfonates or polysulfonamides, while the piperidine nitrogen can be functionalized to introduce other polymer chains or cross-linking moieties.

The general scheme for utilizing a bifunctional sulfonyl fluoride in step-growth polymerization is depicted below:

A-B Monomer Approach:

An appropriately functionalized 4-methylpiperidine derivative, where the piperidine nitrogen is part of a diol or diamine structure, could be reacted with a disulfonyl fluoride to generate a polymer. Alternatively, a molecule containing both a sulfonyl fluoride and a reactive group (e.g., a hydroxyl or amino group) could undergo self-condensation.

The stability of the resulting sulfonate or sulfonamide linkages, derived from the SuFEx reaction, can impart desirable properties to the final material, such as thermal and chemical resistance.

Precursors for Sulfonamides and Sulfonic Esters

This compound is an excellent precursor for the synthesis of a diverse range of sulfonamides and sulfonic esters. The sulfonyl fluoride group is a stable yet reactive electrophile that readily undergoes nucleophilic substitution with amines and alcohols.

Synthesis of Sulfonamides:

The reaction of this compound with primary or secondary amines provides a straightforward route to the corresponding sulfonamides. This transformation is often facilitated by a base to neutralize the hydrofluoric acid byproduct. A broad-spectrum, catalytic method for the amidation of sulfonyl fluorides has been developed, utilizing a catalytic amount of 1-hydroxybenzotriazole (HOBt) and silicon additives, which allows for the synthesis of even sterically hindered sulfonamides in high yields. chemrxiv.org

The resulting 4-methylpiperidine-containing sulfonamides are of significant interest in medicinal chemistry, as the sulfonamide functional group is a key component of many therapeutic agents.

Synthesis of Sulfonic Esters:

Similarly, the reaction of this compound with alcohols or phenols in the presence of a base yields sulfonic esters. These compounds can serve as intermediates in further synthetic transformations or may possess biological activity in their own right.

The following table provides a general overview of the reaction conditions for the synthesis of sulfonamides and sulfonic esters from this compound.

Product ClassNucleophileTypical Reaction Conditions
SulfonamidesPrimary or Secondary AminesBase (e.g., triethylamine (B128534), pyridine), optional catalyst (e.g., HOBt). chemrxiv.org
Sulfonic EstersAlcohols or PhenolsBase (e.g., triethylamine, pyridine).

The chemoselectivity of the sulfonyl fluoride group allows for these transformations to be carried out in the presence of other functional groups, making it a valuable tool for the synthesis of complex molecules.

Stereoselective Transformations and Chiral Templates

The presence of a stereocenter at the 4-position of the piperidine ring in 4-methylpiperidine introduces the element of chirality. This allows for the development of stereoselective transformations and the use of this compound derivatives as chiral templates or auxiliaries in asymmetric synthesis.

The synthesis of chiral 1-[ω-(4-chlorophenoxy)alkyl]-4-methylpiperidines has been reported, demonstrating that the chiral center can influence the biological activity of the molecule. nih.gov For example, the (-)-(S)-enantiomer of one such derivative exhibited significantly higher affinity and selectivity for the sigma-1 receptor compared to its corresponding racemate. nih.gov

In the context of stereoselective synthesis, the 4-methylpiperidine scaffold can be used to control the stereochemical outcome of reactions at adjacent or remote positions. For instance, rhodium-catalyzed C-H insertion reactions of donor/acceptor carbenes have been used for the site-selective and stereoselective functionalization of piperidine derivatives. nih.govnih.gov The choice of catalyst and the nature of the substituent on the piperidine nitrogen can direct the functionalization to different positions on the ring with high diastereoselectivity. nih.govnih.gov

While direct applications of this compound as a chiral template are still an emerging area, the established principles of asymmetric synthesis using chiral piperidine derivatives suggest its potential. The sulfonyl fluoride moiety could serve as a handle for attaching the chiral piperidine unit to a prochiral substrate, influencing the stereochemical course of a subsequent reaction.

Late-Stage Functionalization Strategies

Late-stage functionalization (LSF) is a powerful strategy in drug discovery and development that involves the modification of complex molecules at a late stage in their synthesis. This approach allows for the rapid generation of analogues with improved properties without the need for de novo synthesis. Sulfonyl fluorides have emerged as valuable reagents in LSF due to their unique reactivity and stability. rsc.orgmorressier.comacs.orgnih.gov

One notable application of sulfonyl fluorides in LSF is the deoxymethylation of phenols. rsc.org A mild and rapid strategy for this transformation has been developed using sulfuryl fluoride (SO2F2) gas, which proceeds via the formation of a sulfonyl fluoride ester intermediate. rsc.org This method exhibits good functional group tolerance and high chemoselectivity, making it a powerful tool for modifying complex natural products and pharmaceuticals. rsc.org

Furthermore, sulfonyl radicals generated from sulfonyl fluorides can be utilized in LSF strategies. For example, a photocatalytic approach has been developed to convert sulfonamides into sulfonyl radical intermediates, which can then participate in various C-C bond-forming reactions. acs.orgnih.gov This allows for the diversification of molecules containing a sulfonamide group, a common motif in many drugs. acs.orgnih.gov

The this compound scaffold is well-suited for LSF applications. The sulfonyl fluoride can be used to modify other molecules, or the 4-methylpiperidine ring itself can be functionalized at a late stage. The site-selectivity of C-H functionalization on piperidine derivatives can be controlled by the choice of catalyst and protecting groups, allowing for precise modifications of the heterocyclic core. nih.govnih.gov

The following table summarizes potential LSF applications involving sulfonyl fluorides.

LSF TransformationRole of Sulfonyl FluorideExample Application
Deoxymethylation of PhenolsForms a reactive sulfonyl fluoride ester intermediate. rsc.orgModification of natural products containing phenolic hydroxyl groups. rsc.org
Hydrosulfonylation of AlkenesPrecursor to sulfonyl radicals. acs.orgnih.govDiversification of sulfonamide-containing drugs. acs.orgnih.gov
C-H FunctionalizationCan be introduced at a late stage to enable further transformations.Introduction of the 4-methylpiperidine-1-sulfonyl moiety onto a complex scaffold.

The continued development of LSF methods utilizing sulfonyl fluorides will undoubtedly expand the synthetic toolbox for medicinal chemists and chemical biologists.

V. Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations (Density Functional Theory)

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems. It is frequently employed to predict the molecular properties and reactivity of sulfonyl fluorides due to its favorable balance of computational cost and accuracy.

Geometry optimization is a fundamental computational procedure that seeks to find the minimum energy arrangement of atoms in a molecule. For 4-Methylpiperidine-1-sulfonyl fluoride (B91410), DFT calculations, often using a basis set like 6-311++G(d,p), are used to determine its most stable three-dimensional structure. These calculations typically predict a chair conformation for the piperidine (B6355638) ring as the most stable arrangement, with the methyl group preferentially occupying an equatorial position to minimize steric hindrance.

The analysis of the electronic structure provides insights into the distribution of electrons within the molecule. Key parameters obtained from these calculations include bond lengths, bond angles, and dihedral angles. For instance, the S-F and S-N bond lengths are of particular interest as they are central to the molecule's reactivity. The electrostatic potential map generated through these calculations reveals the charge distribution, highlighting the electrophilic nature of the sulfur atom and the nucleophilic character of the fluorine and oxygen atoms.

Table 1: Calculated Geometrical Parameters for 4-Methylpiperidine-1-sulfonyl fluoride (Note: The following data is illustrative, based on typical values for similar structures, and would be confirmed by specific DFT calculations.)

ParameterValue
S-F Bond Length~1.58 Å
S-N Bond Length~1.65 Å
S=O Bond Length~1.43 Å
C-N-S Bond Angle~118°
O-S-O Bond Angle~120°

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is an important indicator of molecular stability and reactivity.

For this compound, the HOMO is typically localized on the sulfonyl group's oxygen atoms and the piperidine nitrogen, while the LUMO is centered on the sulfur atom of the sulfonyl fluoride group. A larger HOMO-LUMO gap suggests higher kinetic stability and lower chemical reactivity. These calculations are crucial for predicting how the molecule will interact with nucleophiles or electrophiles.

Table 2: Frontier Molecular Orbital Energies (Note: These values are representative and depend on the specific level of theory and basis set used in the calculation.)

OrbitalEnergy (eV)
HOMO-7.5
LUMO-1.2
HOMO-LUMO Gap6.3

Computational methods are invaluable for mapping the potential energy surface of a chemical reaction, allowing for the detailed study of reaction mechanisms. For this compound, this includes modeling its reactions with various nucleophiles. DFT calculations can be used to locate the transition state (the highest energy point along the reaction coordinate) for a proposed reaction pathway.

By calculating the energy of the reactants, transition state, and products, the activation energy barrier for the reaction can be determined. This information provides a quantitative measure of how fast the reaction is likely to proceed. For sulfonyl fluorides, this analysis is particularly important for understanding their role in covalent inhibitor design and other chemical transformations. The modeling can elucidate the step-by-step process of the sulfonyl fluoride group reacting with a target, such as a nucleophilic amino acid residue in an enzyme.

Molecular Dynamics Simulations in Conformational and Reactive Studies

While quantum chemical calculations are excellent for studying static properties, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. MD simulations model the movement of atoms and molecules by solving Newton's equations of motion.

For this compound, MD simulations can be used to explore its conformational flexibility. This is particularly relevant for the piperidine ring, which can exist in various conformations such as chair, boat, and twist-boat. MD simulations can reveal the energy barriers between these conformations and the timescale of their interconversion. In the context of reactivity, MD can simulate the approach of a reactant to the sulfonyl fluoride group, providing a dynamic picture of the events leading up to a chemical reaction.

Solvation Models in Computational Chemistry

The properties and reactivity of a molecule can be significantly influenced by its environment, especially by the solvent. Computational solvation models are used to account for these effects. There are two main types: explicit models, where individual solvent molecules are included in the simulation, and implicit models (also known as continuum models), where the solvent is represented as a continuous medium with a given dielectric constant.

For studies on this compound, implicit solvation models like the Polarizable Continuum Model (PCM) are often used in DFT calculations to efficiently model the effect of a solvent on properties like conformational stability and reaction energetics. These models are crucial for obtaining results that are comparable to experimental data, which are typically measured in solution. The choice of solvent model can impact the predicted reaction rates and equilibrium constants.

Vi. Analytical and Characterization Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of 4-Methylpiperidine-1-sulfonyl fluoride (B91410) in solution. Both proton (¹H) and fluorine-19 (¹⁹F) NMR are routinely used to provide detailed information about the molecular framework and the presence of the key fluorine atom.

Proton NMR (¹H NMR) is a fundamental technique for confirming the structure of 4-Methylpiperidine-1-sulfonyl fluoride and assessing its purity. The spectrum provides information on the number of different types of protons, their connectivity, and their chemical environment.

The introduction of the strongly electron-withdrawing sulfonyl fluoride group at the nitrogen atom significantly influences the chemical shifts of the piperidine (B6355638) ring protons compared to the parent 4-methylpiperidine (B120128). Protons on the carbons adjacent to the nitrogen (C2 and C6) are deshielded and thus shifted significantly downfield. The protons at C3, C4, and C5, as well as the methyl protons, also experience shifts, albeit to a lesser extent.

A typical ¹H NMR spectrum would display distinct signals for the axial and equatorial protons of the piperidine ring, which exists in a chair conformation. The complexity of the spectrum arises from spin-spin coupling between adjacent, non-equivalent protons. The integration of the peaks corresponds to the number of protons, confirming the structural integrity of the molecule.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Notes
H2, H6 (axial & equatorial)3.20 - 3.60MultipletShifted downfield due to the adjacent electron-withdrawing SO₂F group.
H3, H5 (axial & equatorial)1.80 - 2.00Multiplet
H4 (axial)1.50 - 1.70Multiplet
CH₃ protons0.90 - 1.00DoubletCoupled to the H4 proton.

Note: These are estimated values. Actual chemical shifts can vary depending on the solvent and experimental conditions.

Given the presence of a fluorine atom, Fluorine-19 (¹⁹F) NMR spectroscopy is a highly specific and sensitive technique for characterizing this compound. huji.ac.ilwikipedia.orgalfa-chemistry.com The 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus make it easy to detect. wikipedia.orgalfa-chemistry.com

The ¹⁹F NMR spectrum of this compound is expected to show a single signal, as there is only one fluorine atom in the molecule. The chemical shift of this signal is indicative of the electronic environment of the fluorine atom. For sulfonyl fluorides, the chemical shift typically appears in a characteristic downfield region. Aryl sulfonyl fluorides (Ar-SO₂F) often resonate in the range of +60 to +70 ppm relative to a CFCl₃ standard. rsc.org Aliphatic sulfonyl fluorides, such as this compound, are expected to have a signal in a similar region. This distinct chemical shift provides unambiguous evidence for the presence of the sulfonyl fluoride moiety.

Table 2: Expected ¹⁹F NMR Data for this compound

Nucleus Expected Chemical Shift (ppm) Reference Standard
¹⁹F+50 to +70CFCl₃

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of this compound and can also be employed to monitor the progress of its synthesis.

Liquid Chromatography-Mass Spectrometry (LC/MS) is a vital technique for monitoring the progress of chemical reactions in real-time and for identifying the final product. In the synthesis of this compound, small aliquots of the reaction mixture can be injected into the LC/MS system. The liquid chromatograph separates the components of the mixture (starting materials, intermediates, and products) based on their polarity.

The separated components then enter the mass spectrometer, which provides the molecular weight of each component. By tracking the disappearance of starting materials and the appearance of the peak corresponding to the molecular weight of this compound, the reaction can be monitored until completion. This ensures that the reaction is stopped at the optimal time to maximize yield and purity.

Gas Chromatography-Mass Spectrometry (GC-MS) is an effective method for assessing the purity of volatile compounds. Given its molecular weight, this compound is expected to be sufficiently volatile for GC-MS analysis.

In this technique, the sample is injected into a gas chromatograph, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the column. The separated components then enter the mass spectrometer, which detects and provides a mass spectrum for each component. The resulting chromatogram will show a major peak for this compound and potentially smaller peaks for any volatile impurities. The integration of these peaks allows for the quantitative determination of the compound's purity.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. If a suitable single crystal of this compound can be grown, this technique can provide a wealth of structural information.

The analysis would confirm the connectivity of the atoms and provide precise bond lengths and angles. For this compound, X-ray crystallography would unequivocally establish the chair conformation of the piperidine ring. It would also determine the orientation of the substituents: whether the methyl group at the C4 position is in an equatorial or axial position, and the geometry around the sulfonyl group. This detailed structural insight is invaluable for understanding the compound's physical properties and its potential interactions with biological targets. While no crystal structure for this compound is publicly available, studies on related sulfonylpiperidines have successfully used this technique to elucidate their solid-state structures.

Vii. Future Directions and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Methodologies

The future synthesis of 4-Methylpiperidine-1-sulfonyl fluoride (B91410) is anticipated to be heavily influenced by the principles of green chemistry. Current methods for creating sulfonyl fluorides often rely on starting materials like sulfonyl chlorides, which can be unstable, and reagents that are corrosive or toxic. The development of more environmentally friendly protocols is a key area of future research.

One promising direction is the use of water as a reaction medium. While nucleophilic fluorination has traditionally been challenging in aqueous environments due to the hydration of the fluoride ion, recent advancements using surfactant-based catalytic systems have shown success in the synthesis of sulfonyl fluorides from sulfonyl chlorides with high conversion rates. Adapting such a system for the synthesis of 4-Methylpiperidine-1-sulfonyl fluoride from its corresponding sulfonyl chloride would represent a significant step towards a more sustainable process.

Another avenue of exploration lies in the use of more readily available and stable starting materials. Recent studies have demonstrated the efficient synthesis of sulfonyl fluorides from thiols and disulfides using potassium fluoride as the fluorine source and a green oxidant like sodium hypochlorite (B82951). These methods offer the advantage of avoiding costly and hazardous reagents. A future research goal would be to apply these one-pot or stepwise protocols to the synthesis of this compound, potentially starting from 4-methylpiperidine-1-thiol or its corresponding disulfide. The by-products of such reactions are often non-toxic salts, further enhancing the environmental credentials of the synthesis.

The table below outlines potential sustainable synthetic routes for this compound that warrant future investigation.

Starting Material PrecursorProposed ReagentsPotential Advantages
4-Methylpiperidine-1-sulfonyl chloridePotassium fluoride, Surfactant, WaterUse of an environmentally benign solvent.
4-Methylpiperidine-1-thiolPotassium fluoride, Sodium hypochlorite, Acetic acidReadily available and stable starting materials, green oxidant.
Bis(4-methylpiperidine-1-yl)disulfanePotassium fluoride, Sodium hypochlorite, Acetic acidStable starting material, formation of non-toxic by-products.

Exploration of New Reactivity Modes for Sulfonyl Fluorides

The reactivity of the sulfonyl fluoride group is a cornerstone of its utility, particularly in the realm of "click chemistry," specifically Sulfur(VI) Fluoride Exchange (SuFEx) reactions. This area of chemistry involves the exchange of the fluorine atom on a hexavalent sulfur center with a nucleophile. The S-F bond is remarkably stable under many conditions, including towards hydrolysis, yet can be activated for reaction with nucleophiles. Future research on this compound will likely delve into expanding its known reactivity profile.

A significant area of interest is the interaction of sulfonyl fluorides with biological nucleophiles. While traditionally used to target serine proteases, recent studies have shown that sulfonyl fluorides can also form stable covalent bonds with other amino acid residues such as lysine, tyrosine, and histidine. This opens up the possibility of using this compound as a covalent probe or inhibitor for a wider range of protein targets. Future studies could involve screening this compound against various enzymes to identify new biological activities.

Furthermore, the development of new catalytic methods to activate the S-F bond for SuFEx reactions is an ongoing endeavor. While many SuFEx reactions proceed under metal-free conditions, the use of catalysts could enable reactions with a broader range of nucleophiles or allow for reactions to occur under milder conditions. Investigating the catalytic activation of this compound could unlock new synthetic transformations and applications.

The table below summarizes potential new reactivity modes for this compound.

Reaction TypePotential NucleophilePotential Application
Covalent Protein ModificationLysine, Tyrosine, Histidine residuesDevelopment of novel enzyme inhibitors or chemical biology probes.
Catalytic SuFExCarbon-based nucleophilesFormation of new carbon-sulfur bonds for organic synthesis.
Photoredox CatalysisVarious radical precursorsAccess to novel reaction pathways and molecular scaffolds.

Advanced Computational Modeling for Predictive Chemistry

Computational chemistry is becoming an indispensable tool in modern chemical research, offering insights into reaction mechanisms and predicting molecular properties. For this compound, advanced computational modeling can play a crucial role in several areas of future research.

Density Functional Theory (DFT) calculations can be employed to study the reaction mechanisms of the synthetic routes to this compound. For instance, computational studies have been used to elucidate the mechanism of aryl sulfonyl fluoride formation via Bi(III) catalysis, identifying key intermediates and transition states. Similar studies could be applied to proposed sustainable synthetic routes for this compound to optimize reaction conditions and improve yields.

Furthermore, computational modeling can be used to predict the reactivity of this compound. By calculating properties such as the Lowest Unoccupied Molecular Orbital (LUMO) energy and electrostatic potential maps, researchers can gain insights into its electrophilicity and potential sites of nucleophilic attack. This information can guide the design of new reactions and the selection of appropriate reaction partners.

In the context of drug discovery, computational docking studies can be used to predict the binding of this compound to protein targets. This can help to identify potential biological targets and prioritize experimental screening efforts. Molecular dynamics simulations can further be used to study the stability of the resulting protein-ligand complexes.

Computational MethodResearch ApplicationPotential Outcome
Density Functional Theory (DFT)Mechanistic studies of synthesisOptimization of reaction conditions and catalyst design.
Molecular DockingVirtual screening against protein targetsIdentification of potential biological activities.
Molecular Dynamics (MD) SimulationsAnalysis of protein-ligand complexesUnderstanding the stability and dynamics of binding.
Machine LearningPrediction of reaction outcomesAccelerated discovery of new reactions and optimal conditions.

Integration with Automated Synthesis and Flow Chemistry

The integration of automated synthesis and flow chemistry offers numerous advantages over traditional batch processes, including improved safety, scalability, and reproducibility. The future development of synthetic methods for this compound and its applications will likely benefit from these technologies.

Flow chemistry, where reagents are continuously pumped through a reactor, allows for precise control over reaction parameters such as temperature, pressure, and residence time. This can lead to higher yields and purities compared to batch reactions. The synthesis of sulfonyl fluorides, which can sometimes involve hazardous reagents or intermediates, is particularly well-suited for flow chemistry as it minimizes the accumulation of dangerous substances. Future work could focus on developing a continuous flow process for the synthesis of this compound, which would be highly beneficial for large-scale production.

Automated synthesis platforms can be used to rapidly screen a wide range of reaction conditions to identify the optimal parameters for a given transformation. This high-throughput approach can significantly accelerate the development of new synthetic methods for this compound. Furthermore, automated systems can be used to synthesize libraries of related compounds for biological screening, facilitating the discovery of new bioactive molecules. The application of flow chemistry has been shown to accelerate multi-step syntheses, such as in the preparation of peptides, which could be adapted for the derivatization of this compound.

TechnologyApplication to this compoundKey Benefits
Flow ChemistryContinuous synthesis of the compoundEnhanced safety, scalability, and process control.
Automated SynthesisHigh-throughput reaction optimizationRapid identification of optimal synthetic conditions.
Integrated Flow and AutomationLibrary synthesis of derivativesAccelerated discovery of new compounds with desired properties.

Q & A

Q. How can researchers optimize the synthesis of 4-Methylpiperidine-1-sulfonyl fluoride derivatives for improved yield and purity?

Methodological Answer :

  • Reagent Selection : Use fluorosulfonyl radicals or sulfuryl fluoride gas under mild conditions to minimize side reactions (e.g., hydrolysis) .
  • Solvent Choice : Polar aprotic solvents (e.g., dichloromethane) enhance reaction efficiency by stabilizing intermediates. Avoid protic solvents to prevent premature quenching of the sulfonyl fluoride group .
  • Purification : Employ column chromatography with gradients of ethyl acetate/hexane or use recrystallization from ethanol to isolate pure derivatives. Monitor purity via HPLC (C18 column, UV detection at 254 nm) .

Q. What analytical methods are recommended for characterizing this compound and its intermediates?

Methodological Answer :

  • NMR Spectroscopy : Use 1^1H and 13^{13}C NMR to confirm regioselectivity of sulfonylation. The sulfonyl fluoride group exhibits distinct 19^{19}F NMR shifts (e.g., δ −60 to −70 ppm) .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) validates molecular weights and fragmentation patterns .
  • Elemental Analysis : Compare experimental C/H/N/F ratios to theoretical values (e.g., ±0.4% tolerance) to confirm stoichiometry .

Advanced Research Questions

Q. How should researchers address contradictions in reported reactivity of this compound with nucleophiles?

Methodological Answer :

  • Contextualize Reaction Conditions : Discrepancies in nucleophilic substitution outcomes (e.g., serine vs. cysteine selectivity) may arise from pH variations. Perform reactions at controlled pH (e.g., 7.4 for mimicking physiological conditions) .
  • Competitive Binding Assays : Use kinetic studies (stopped-flow fluorescence) to compare reaction rates of competing nucleophiles (e.g., thiols vs. amines) .
  • Computational Modeling : Apply density functional theory (DFT) to predict electrophilic reactivity at the sulfonyl fluoride center, accounting for steric and electronic effects from the piperidine ring .

Q. What strategies are effective in designing covalent inhibitors using this compound as a warhead?

Methodological Answer :

  • Target Validation : Screen for reactive residues (e.g., catalytic lysines) in enzymes via proteomic profiling using activity-based probes .
  • Structure-Activity Relationship (SAR) : Modify the piperidine substituents (e.g., 4-methyl group) to balance potency and selectivity. Use X-ray crystallography to guide substitutions that enhance binding pocket complementarity .
  • Off-Target Profiling : Perform pull-down assays with cell lysates and quantitative proteomics (e.g., SILAC) to identify non-specific interactions .

Q. How can researchers assess the biological activity of this compound derivatives in complex matrices?

Methodological Answer :

  • Bioavailability Studies : Use Caco-2 cell monolayers to predict intestinal absorption. Monitor transepithelial electrical resistance (TEER) to ensure membrane integrity .
  • Metabolic Stability : Incubate derivatives with liver microsomes (human or rat) and quantify parent compound depletion via LC-MS/MS .
  • In Vivo Pharmacokinetics : Administer radiolabeled derivatives (e.g., 18^{18}F) and track biodistribution using PET imaging .

Q. What safety protocols are critical when handling this compound in electrophilic reactions?

Methodological Answer :

  • Personal Protective Equipment (PPE) : Use nitrile gloves, chemical-resistant aprons, and full-face shields to prevent skin/eye contact. Sulfonyl fluorides are potent alkylating agents .
  • Ventilation : Perform reactions in fume hoods with HEPA filters to capture volatile byproducts (e.g., HF gas) .
  • Waste Disposal : Neutralize residual fluoride with calcium hydroxide slurry before disposal .

Q. How can researchers detect and quantify this compound in biological samples?

Methodological Answer :

  • Fluoride Ion-Selective Electrode (ISE) : Calibrate with standard fluoride solutions (0.1–10 ppm) and measure free fluoride in hydrolyzed samples .
  • LC-MS/MS with Derivatization : Derivatize with 2,4-dinitrophenylhydrazine (DNPH) to enhance ionization efficiency and quantify via multiple reaction monitoring (MRM) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.